molecular formula C9H16N2O3 B2506853 Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate CAS No. 1030882-65-5

Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate

Cat. No.: B2506853
CAS No.: 1030882-65-5
M. Wt: 200.238
InChI Key: ZDCJFNKGFYHJHN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate is a heterocyclic compound featuring a 2-oxoimidazolidine ring linked to a tert-butyl ester group. This structure combines the rigidity of the imidazolidinone ring with the steric bulk and solubility-enhancing properties of the tert-butyl ester. Its synthesis typically involves alkylation or condensation reactions between imidazolidinone derivatives and tert-butyl haloacetates .

Properties

IUPAC Name

tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-7(12)6-11-5-4-10-8(11)13/h4-6H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCJFNKGFYHJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The solvent-free synthesis involves reacting imidazole with tert-butyl chloroacetate (TBCA) in the presence of potassium carbonate (K₂CO₃) at 60°C. This method eliminates hazardous solvents, aligning with green chemistry principles. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of TBCA (Figure 1).

Key Conditions

  • Molar Ratio : Equimolar amounts of imidazole and TBCA (0.29 mol each) with 1.3 equivalents of K₂CO₃.
  • Temperature : Gradual heating from 0–5°C to 60°C over 4–6 hours.
  • Work-Up : Addition of water precipitates the product, avoiding extraction or recrystallization.

The solvent-free approach achieves a 66% yield of tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate, with di-alkylation impurities (e.g., 1,3-diacetic acid derivatives) limited to <0.50%.

Advantages Over Traditional Methods

Earlier methods required solvents like dimethylformamide (DMF) or isopropanol for extraction and crystallization. For example, Javad Mokhtari Aliabad et al. reported benzyl-2-(1H-imidazole-1-yl)acetate synthesis in DMF, necessitating hydrochloric acid for deprotection. The solvent-free protocol reduces environmental impact and operational costs by eliminating solvent recovery steps.

Hydrolysis to Imidazol-1-Yl-Acetic Acid Hydrochloride

Hydrolysis Conditions

The tert-butyl ester is hydrolyzed in water under reflux to yield imidazol-1-yl-acetic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Procedure

  • Hydrolysis : Heat this compound in water at 80–100°C for 2–4 hours.
  • Acidification : Add concentrated HCl to pH 1–2, precipitating the hydrochloride salt.

This step achieves >95% purity, critical for subsequent use in zoledronic acid synthesis.

Alternative Alkylation Strategies

SN2 Reactions with Tert-Butyl Bromoacetate

A modified SN2 reaction employs tert-butyl bromoacetate and sodium hydride (NaH) in tetrahydrofuran (THF). The procedure involves:

  • Cooling NaH in THF to 0°C.
  • Adding tert-butyl bromoacetate dropwise.
  • Stirring at room temperature for 19 hours.

This method yields 57–65% of the target compound but requires solvent evaporation and column chromatography.

Comparative Analysis of Preparation Methods

Method Conditions Yield Purity Environmental Impact
Solvent-Free N-Alkylation K₂CO₃, 60°C, no solvent 66% >95% Low
SN2 Alkylation NaH, THF, 19 h 57–65% 90–92% Moderate (THF use)
Reformatsky Reaction Zn, THF, 65°C 65% 85% High (solvent-intensive)

The solvent-free method outperforms others in sustainability and simplicity, though SN2 reactions offer moderate yields with standardized protocols.

Industrial Applications and Scalability

Zoledronic Acid Synthesis

This compound is hydrolyzed to imidazol-1-yl-acetic acid hydrochloride, a precursor for zoledronic acid monohydrate. The solvent-free process is scalable to multi-kilogram batches, with filtration and drying as the only post-reaction steps.

Process Economics

  • Cost Reduction : Eliminating solvents saves $500–$1,000 per kilogram in waste management.
  • Time Efficiency : Reaction completion in 6 hours vs. 12–24 hours for solvent-based methods.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate has shown promise as a scaffold for the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various targets.

Anticancer Activity

Recent studies have highlighted the potential of imidazolidine derivatives, including those based on this compound, in anticancer therapies. For example, derivatives synthesized from this compound have demonstrated inhibitory effects on human neutrophil elastase, which is implicated in cancer progression and metastasis .

Inhibition of Bromodomain Proteins

The compound has been investigated for its ability to inhibit bromodomain proteins, particularly BRD4, which plays a critical role in cancer cell proliferation. The inhibition of such proteins can lead to reduced tumor growth and improved patient outcomes .

Synthesis Methodologies

The synthesis of this compound can be achieved through various eco-friendly and cost-effective methods. These methodologies are crucial for scaling up production for pharmaceutical applications.

Green Chemistry Approaches

Recent innovations focus on using environmentally friendly solvents and reagents to minimize the ecological impact of chemical synthesis. For instance, a novel process described in patent literature emphasizes the use of green solvents and catalytic systems to enhance yield while reducing waste .

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is vital for maximizing yield and purity. Studies indicate that controlling temperature and reaction time significantly affects the formation of this compound and its derivatives .

Synthesis and Evaluation of Anticancer Compounds

A series of case studies have been conducted to evaluate the efficacy of compounds derived from this compound against various cancer cell lines. These studies typically involve synthesizing a range of derivatives followed by in vitro testing for cytotoxicity and mechanism of action .

Structural Analysis

Crystallographic studies have provided insights into the molecular structure of this compound, revealing important details about intermolecular interactions that may influence its biological activity .

Summary Table of Applications

Application AreaSpecific UseReference
Medicinal ChemistryAnticancer agents
Drug DevelopmentInhibitors of bromodomain proteins
Synthesis MethodologyEco-friendly synthesis processes
Structural AnalysisCrystallographic studies

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazolidinone ring plays a crucial role in its binding affinity and specificity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

tert-Butyl 2-(1H-imidazol-1-yl)acetate

  • Crystal System: Monoclinic, space group P2₁/n.
  • Unit Cell Parameters:
    • a = 10.558 Å, b = 9.287 Å, c = 11.047 Å, β = 117.157°
  • Dihedral Angle: 80.54° between imidazole and acetate planes.
  • Hydrogen Bonding: Forms centrosymmetric dimers via C–H···O interactions.

Comparison:

  • Benzo-fused analogs likely exhibit stronger π-π interactions, increasing melting points .

Biological Activity

Tert-butyl 2-(2-oxoimidazolidin-1-yl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to an imidazolidinone moiety. The imidazolidinone structure includes two nitrogen atoms and a carbonyl group, which are crucial for its biological interactions. The molecular formula is C9H16N2O3C_9H_{16}N_2O_3, with a molecular weight of approximately 200.235 g/mol .

PropertyValue
Molecular FormulaC₉H₁₆N₂O₃
Molecular Weight200.235 g/mol
Density1.1 ± 0.1 g/cm³
Boiling Point366.2 ± 21.0 °C at 760 mmHg
Flash Point175.3 ± 22.1 °C

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of tert-butyl acetate with an imine or amine containing the imidazolidinone framework. Common solvents include dichloromethane and ethanol, often with catalysts like triethylamine to enhance reaction efficiency.

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates have shown promising results in inhibiting tumor growth in various cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). These studies assessed the compounds' ability to inhibit cell growth, with IC50 values indicating effective concentrations for antiproliferative activity .

Table: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (µM)
PIB-SO Derivative AHT-2915
PIB-SO Derivative BM2110
PIB-SO Derivative CMCF712

The mechanism by which this compound exerts its biological effects may involve interference with cellular signaling pathways critical for cancer cell proliferation and survival. For example, studies indicate that compounds with similar structures may act as microtubule inhibitors, disrupting mitotic processes in cancer cells .

Case Studies

One notable study involved the evaluation of various derivatives of imidazolidinone compounds in animal models, where they exhibited significant inhibition of angiogenesis and tumor growth. The biodistribution studies suggested that these compounds could effectively target gastrointestinal tumors, indicating their potential as therapeutic agents for colorectal cancers .

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